molecular formula C17H15NO3S B14425665 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one CAS No. 83485-58-9

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one

Cat. No.: B14425665
CAS No.: 83485-58-9
M. Wt: 313.4 g/mol
InChI Key: FPNZLCXLEFRYLF-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one is a complex organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and a thiochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiourea under acidic conditions to form the thiochromenone core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiochromenone core to thiochroman.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenylalanine: A related compound with similar structural features.

    Thiochroman derivatives: Compounds with a thiochroman core structure.

    Amino-substituted thiochromenones: Compounds with amino groups attached to the thiochromenone core.

Uniqueness

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one is unique due to the combination of its amino group, dimethoxyphenyl group, and thiochromenone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

83485-58-9

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)thiochromen-4-one

InChI

InChI=1S/C17H15NO3S/c1-20-12-8-7-10(9-13(12)21-2)15-16(19)11-5-3-4-6-14(11)22-17(15)18/h3-9H,18H2,1-2H3

InChI Key

FPNZLCXLEFRYLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)N)OC

Origin of Product

United States

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